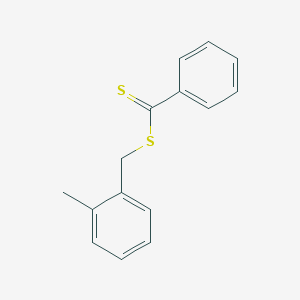
(2-Methylphenyl)methyl benzenecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)methyl benzenecarbodithioate is an organic compound with the molecular formula C15H14S2. It is a member of the carbodithioate family, which are sulfur-containing organic compounds. This compound is known for its unique chemical structure, which includes a benzenecarbodithioate group attached to a 2-methylphenyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)methyl benzenecarbodithioate typically involves the reaction of 2-methylbenzyl chloride with sodium benzenecarbodithioate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylphenyl)methyl benzenecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or disulfide.
Substitution: The benzenecarbodithioate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or disulfides.
Substitution: Various substituted benzenecarbodithioates depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Methylphenyl)methyl benzenecarbodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-Methylphenyl)methyl benzenecarbodithioate involves its interaction with various molecular targets. The carbodithioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This can result in enzyme inhibition or activation, changes in protein structure, and other biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methylphenyl)methyl thiocyanate: Similar structure but with a thiocyanate group instead of a carbodithioate group.
Benzyl benzenecarbodithioate: Lacks the 2-methyl group on the phenyl ring.
Phenylmethyl benzenecarbodithioate: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
(2-Methylphenyl)methyl benzenecarbodithioate is unique due to the presence of both a 2-methylphenyl group and a benzenecarbodithioate group. This combination of functional groups gives it distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo a variety of chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
378792-41-7 |
|---|---|
Formule moléculaire |
C15H14S2 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
(2-methylphenyl)methyl benzenecarbodithioate |
InChI |
InChI=1S/C15H14S2/c1-12-7-5-6-10-14(12)11-17-15(16)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
Clé InChI |
DKZCHUPTRDOFAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CSC(=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)
![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)
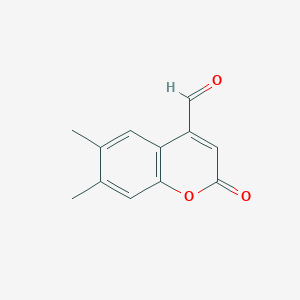
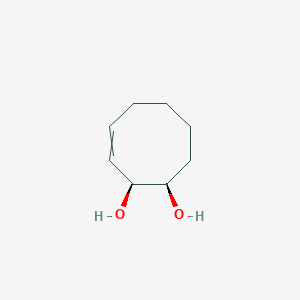
![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
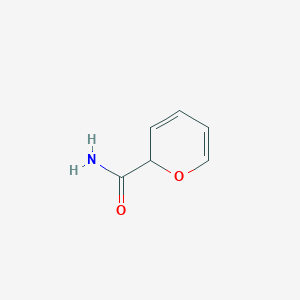
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
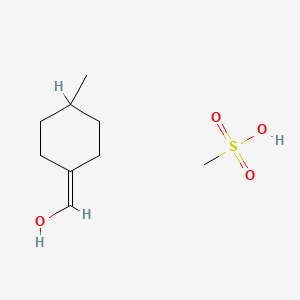
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
